molecular formula C16H20N4O B7537998 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide

Cat. No. B7537998
M. Wt: 284.36 g/mol
InChI Key: ROWAPSCMBIWMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide, also known as MPP, is a compound that has been studied for its potential use in various scientific research applications. MPP is a pyrazole-based compound that is known to have a high affinity for the cannabinoid CB1 receptor. This receptor is found in the central nervous system and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.

Mechanism of Action

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide exerts its effects by binding to the cannabinoid CB1 receptor in the central nervous system. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, appetite regulation, and mood. By binding to this receptor, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to be a potent analgesic, and it has also been shown to have anti-inflammatory effects. Additionally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to have anxiolytic effects, meaning that it may be able to reduce anxiety in certain individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. Additionally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide in lab experiments is that it has not yet been extensively studied in humans, which means that its safety and efficacy in humans is not yet fully understood.

Future Directions

There are a variety of future directions that could be explored in relation to 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide. One area of interest is in the development of new analgesic medications that are based on the structure of 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide. Additionally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide could be further studied to better understand its effects on various physiological processes, such as appetite regulation and mood. Finally, 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide could be studied in human clinical trials to determine its safety and efficacy as a potential medication.

Synthesis Methods

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-piperidin-1-ylphenylhydrazine with 1-methyl-1H-pyrazole-4-carboxylic acid. The resulting product is then purified using a variety of techniques, including recrystallization and column chromatography.

Scientific Research Applications

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of pain. 1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to be a potent analgesic in animal models, and it is thought that it may be able to provide pain relief without the side effects associated with traditional opioid medications.

properties

IUPAC Name

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19-12-13(11-17-19)16(21)18-14-7-3-4-8-15(14)20-9-5-2-6-10-20/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWAPSCMBIWMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-piperidin-1-ylphenyl)pyrazole-4-carboxamide

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